(R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol (R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18247530
InChI: InChI=1S/C8H7F4NO/c9-6-3-4(14)1-2-5(6)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m1/s1
SMILES:
Molecular Formula: C8H7F4NO
Molecular Weight: 209.14 g/mol

(R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol

CAS No.:

Cat. No.: VC18247530

Molecular Formula: C8H7F4NO

Molecular Weight: 209.14 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol -

Specification

Molecular Formula C8H7F4NO
Molecular Weight 209.14 g/mol
IUPAC Name 4-[(1R)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol
Standard InChI InChI=1S/C8H7F4NO/c9-6-3-4(14)1-2-5(6)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m1/s1
Standard InChI Key AZLSNPNMXSHEQM-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=C(C=C1O)F)[C@H](C(F)(F)F)N
Canonical SMILES C1=CC(=C(C=C1O)F)C(C(F)(F)F)N

Introduction

Structural Analysis and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₈H₇F₄NO, with a molecular weight of 209.14 g/mol . Key structural features include:

  • A phenolic hydroxyl group at the 1-position, contributing to acidity (pKa ~10) and hydrogen-bonding capacity.

  • A fluorine atom at the 3-position, enhancing electronegativity and influencing electronic distribution across the aromatic ring.

  • A (R)-1-amino-2,2,2-trifluoroethyl side chain at the 4-position, introducing chirality and significant lipophilicity due to the trifluoromethyl group .

The (R)-configuration at the chiral center (C1 of the ethyl chain) is critical for biological activity, as enantiomers often exhibit divergent interactions with biomolecules .

Table 1: Structural Descriptors

PropertyValue
IUPAC Name4-[(1R)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol
SMILESC1=CC(=C(C=C1O)F)C@HN
InChI KeyAZLSNPNMXSHEQM-SSDOTTSWSA-N
CAS Number1213031-38-9

Synthesis and Preparation

Key Synthetic Routes

The synthesis of (R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol involves multi-step strategies, often leveraging fluorination and chiral resolution techniques:

Chiral Resolution

The (R)-enantiomer is isolated via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) . Asymmetric synthesis routes, though less common, employ chiral auxiliaries to directly yield the desired configuration .

Hydroxyl and Amino Group Functionalization

The phenolic hydroxyl group is often protected (e.g., as a silyl ether) during synthesis to prevent side reactions. Reductive amination or Gabriel synthesis introduces the primary amine .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (logP ≈ 1.8) . The hydrochloride salt (CAS 2503155-12-0) exhibits improved aqueous solubility (>50 mg/mL).

  • Stability: Stable under inert conditions but prone to oxidative degradation at the amine group. Storage at -20°C under argon is recommended.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight209.14 g/mol
Melting PointNot reported (decomposes above 150°C)
logP1.8 (predicted)
pKa (phenolic OH)~10

Biological Activity and Applications

Material Science Applications

  • Sensor Development: The compound’s fluorine atoms enhance electron-withdrawing capacity, making it suitable for fluorescence-based sensors targeting metal ions (e.g., Fe³⁺).

  • Polymer Additives: Incorporation into epoxy resins improves thermal stability (Tg increased by 20°C in preliminary studies) .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundKey DifferencesBioactivity (IC₅₀)
4-Amino-3-fluorophenol Lacks trifluoroethyl groupHDAC inhibition: 10 µM
(R)-4-(1-Aminoethyl)-3-fluorophenol Shorter ethyl chain, no CF₃β-adrenergic binding: 500 nM
4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol HClEnantiomer, hydrochloride saltImproved solubility, similar activity

The trifluoroethyl group in (R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol enhances metabolic stability (t₁/₂ > 6 h in hepatic microsomes) compared to non-fluorinated analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator